molecular formula C7H11NO3 B14863368 Ethyl 3-isocyanatobutanoate CAS No. 89775-65-5

Ethyl 3-isocyanatobutanoate

Cat. No.: B14863368
CAS No.: 89775-65-5
M. Wt: 157.17 g/mol
InChI Key: YAQRPUZOGYLKNZ-UHFFFAOYSA-N
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Description

Ethyl 3-isocyanatobutanoate is an ethyl ester derivative of butanoic acid with an isocyanate (-N=C=O) functional group at the 3-position. These analogs exhibit distinct chemical behaviors and applications depending on their functional groups. This compound is hypothesized to share similarities in reactivity with other 3-substituted ethyl butanoates, particularly in nucleophilic addition reactions due to the electrophilic isocyanate group.

Properties

CAS No.

89775-65-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 3-isocyanatobutanoate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)4-6(2)8-5-9/h6H,3-4H2,1-2H3

InChI Key

YAQRPUZOGYLKNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N=C=O

Origin of Product

United States

Preparation Methods

Ethyl 3-isocyanatobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-aminobutanoate with phosgene or triphosgene to introduce the isocyanate group. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ethyl 3-isocyanatobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-isocyanatobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-isocyanatobutanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. These reactions are often catalyzed by acids or bases to increase the reaction rate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 3-isocyanatobutanoate (hypothetical) to key analogs based on molecular properties, reactivity, and applications derived from the evidence:

Table 1: Comparative Analysis of Ethyl 3-Substituted Butanoates

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications References
Ethyl 3-hydroxybutanoate C₆H₁₂O₃ 132.16 Hydroxyl (-OH) Chiral synthon via yeast reduction; used in pharmaceuticals .
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 Ketone (-CO) Keto-enol tautomerism; precursor for heterocycle synthesis .
Ethyl 3-isothiocyanatobutanoate C₇H₁₁NO₂S 173.23 Isothiocyanate (-NCS) Reactive toward amines; intermediate in organic synthesis .
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Hydroxyl, methyl (-OH, -CH₃) Flavor/fragrance applications; branched structure enhances volatility .
Ethyl 3-mercaptobutanoate C₆H₁₂O₂S 148.22 Thiol (-SH) Flavoring agent (e.g., fruity notes) .

Functional Group Reactivity

  • Ethyl 3-hydroxybutanoate: The hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions. Its enantioselective synthesis via baker’s yeast reduction highlights its role in producing chiral alcohols .
  • Ethyl 3-oxobutanoate (Ethyl Acetoacetate): The ketone group facilitates keto-enol tautomerism, making it a versatile precursor in Claisen condensations and heterocycle formation (e.g., pyrazoles) .
  • Ethyl 3-isothiocyanatobutanoate: The isothiocyanate group reacts with amines to form thioureas, useful in drug discovery and polymer chemistry .
  • Ethyl 3-mercaptobutanoate: The thiol group participates in disulfide bond formation and nucleophilic substitutions, contributing to its use in flavor chemistry .

Physical Properties

  • Molecular Weight: Ethyl 3-isothiocyanatobutanoate (173.23 g/mol) has the highest molecular weight among the analogs due to the sulfur atom, impacting its boiling point and solubility .
  • Hydrogen Bonding: Hydroxyl-containing analogs (e.g., Ethyl 3-hydroxybutanoate) exhibit higher polarity and water solubility compared to thiol or isothiocyanate derivatives .

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